Product packaging for (R)-2-Hydroxycaprylic acid(Cat. No.:CAS No. 30117-44-3)

(R)-2-Hydroxycaprylic acid

Cat. No.: B13128831
CAS No.: 30117-44-3
M. Wt: 160.21 g/mol
InChI Key: JKRDADVRIYVCCY-SSDOTTSWSA-N
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Description

Significance of Alpha-Hydroxy Acids and Chiral Fatty Acids in Biochemical Research

Alpha-hydroxy acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the alpha-carbon of a carboxylic acid. wikipedia.orglawdata.com.tw They are naturally occurring substances found in various plants and animal tissues and have been utilized for centuries for their therapeutic properties. researchgate.net In modern biochemical research, AHAs are recognized for their diverse applications, including their use as precursors in the synthesis of pharmaceuticals and biodegradable polymers like poly(glycolic acid) and poly(lactic acid). wikipedia.orgresearchgate.net

Chiral fatty acids, molecules with a specific three-dimensional arrangement, are crucial in biological systems as their different enantiomers (mirror-image forms) can exhibit distinct biological activities. tandfonline.com The stereochemistry of these fatty acids significantly influences their role in cell signaling, energy metabolism, and the structural integrity of cell membranes. acs.org The study of chiral fatty acids is essential for understanding their specific functions in health and disease, with techniques like chiral chromatography being vital for separating and analyzing their enantiomers. nih.govoup.com

Overview of (R)-2-Hydroxycaprylic acid as a Specific Chiral Medium-Chain Fatty Acid

This compound, also known as (R)-2-hydroxyoctanoic acid, is a medium-chain fatty acid, meaning its aliphatic tail contains between four and twelve carbon atoms. hmdb.cabovinedb.ca As an alpha-hydroxy acid, it possesses a hydroxyl group on the carbon atom adjacent to the carboxyl group. hmdb.ca Its "R" designation signifies a specific stereochemical configuration, making it a chiral molecule.

This compound is a subject of interest in metabolomics and other areas of biochemical research. It has been identified in various biological contexts, including studies on the metabolic impact of housing conditions on saltwater crocodiles and in bovine metabolome databases. bovinedb.cafrontiersin.orgnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H16O3 nih.gov
Molecular Weight160.21 g/mol nih.gov
Physical DescriptionSolid nih.gov
Melting Point70 °C nih.gov
Water Solubility11.2 g/L foodb.ca

Research Landscape and Current Gaps in Understanding this compound

The research landscape for this compound is still developing, with a limited number of published articles specifically focused on this compound. hmdb.cabovinedb.ca Current research has primarily involved its identification in untargeted metabolomics studies. For instance, its levels were found to be altered in response to stress in crocodiles and were identified as a down-regulated metabolite in certain cancer studies. frontiersin.orgnih.gov

Recent advancements in biocatalysis have explored the synthesis of alpha-hydroxylated fatty acids, including 2-hydroxyoctanoic acid, using peroxygenases. rsc.orgresearchgate.net These enzymatic methods offer a pathway for producing optically pure or enriched (S)-enantiomers, highlighting the potential for stereoselective synthesis. rsc.org

Despite these findings, significant gaps in our understanding of this compound remain. Further research is needed to elucidate its specific biological functions, metabolic pathways, and potential roles in physiological and pathological processes. The development of methods for its efficient and stereoselective synthesis is also a key area for future investigation to enable more in-depth biological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B13128831 (R)-2-Hydroxycaprylic acid CAS No. 30117-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30117-44-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(2R)-2-hydroxyoctanoic acid

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

JKRDADVRIYVCCY-SSDOTTSWSA-N

Isomeric SMILES

CCCCCC[C@H](C(=O)O)O

Canonical SMILES

CCCCCCC(C(=O)O)O

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Presence as an Endogenous Metabolite in Mammalian Systems

(R)-2-Hydroxycaprylic acid is recognized as an endogenous metabolite within mammalian systems. nih.gov As a derivative of caprylic acid (octanoic acid), it falls under the class of medium-chain fatty acids. Research has identified 2-hydroxyoctanoic acid as an endogenous ligand for the hydroxy-carboxylic acid receptor 3 (HCA3), a G protein-coupled receptor found exclusively in humans and higher primates. frontiersin.org This interaction suggests a role in metabolic regulation. The Human Metabolome Database (HMDB) confirms its status as a metabolite detected in humans. nih.gov

Detection in Animal Products and Biological Fluids

The compound has been detected in various animal-derived biological materials and fluids, indicating its absorption from dietary sources or its synthesis within animal physiology.

Metabolomic studies of bovine milk have identified the presence of 2-hydroxycaprylic acid. Research investigating the effects of dietary supplementation in dairy cows found that a diet including Perilla frutescens leaf resulted in decreased levels of 2-hydroxycaprylic acid in the milk when compared to a control diet. nih.gov This finding indicates that the concentration of this metabolite in milk can be influenced by the animal's diet.

Fecal metabolomics, a non-invasive method to study metabolic products, has successfully identified 2-hydroxycaprylic acid in animal models. In a study on farmed saltwater crocodiles (Crocodylus porosus), fecal 2-hydroxycaprylic acid was identified as a metabolite significantly impacted by environmental stressors. nih.gov Specifically, crocodiles housed individually showed lower levels of this fatty acid after a startle test compared to those housed in groups. nih.gov Furthermore, the NIH's Metabolomics Workbench lists multiple studies that have detected 2-hydroxyoctanoic acid in the feces of humans and mice under various study conditions, such as inflammatory bowel disease and dietary changes. metabolomicsworkbench.org The Human Metabolome Database also links the compound to a study on the fecal metabolome in the context of colorectal cancer.

Table 1: Detection of this compound in Biological Samples
Biological System/ProductAnimal Model/SourceKey Research FindingReference
Endogenous MetaboliteHumans, Higher PrimatesIdentified as an endogenous ligand for the HCA3 receptor. frontiersin.org
Bovine MilkDairy CowsLevels decreased in milk following dietary supplementation with Perilla frutescens leaf. nih.gov
Fecal MetabolomeSaltwater CrocodilesFecal levels were significantly lower in singly-housed animals post-stressor compared to group-housed animals. nih.gov
Fecal MetabolomeHumans, MiceDetected in various studies investigating diet and intestinal inflammation. metabolomicsworkbench.org

Association with Microbial Metabolism and Polyhydroxyalkanoate Constituents

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage reserves. researchgate.netmdpi.com The composition of these biopolymers can vary, leading to a wide range of material properties.

The monomers that constitute PHAs are typically (R)-hydroxy fatty acids. nih.gov Based on the number of carbon atoms in the monomer units, PHAs are broadly classified into short-chain-length (scl-PHAs), containing 3 to 5 carbon atoms, and medium-chain-length (mcl-PHAs), containing 6 to 14 carbon atoms. nih.govfrontiersin.org The most common and extensively studied PHA is poly(3-hydroxybutyrate) (PHB), which is a polymer of (R)-3-hydroxybutyrate. nih.gov The vast majority of naturally occurring PHAs are composed of monomers where the hydroxyl group is at the 3-position. mdpi.comnih.govfrontiersin.org

Microbial synthesis pathways, particularly the β-oxidation of fatty acids and de novo fatty acid synthesis, provide the (R)-3-hydroxyacyl-CoA precursors for polymerization into mcl-PHAs. mdpi.com While over 150 different hydroxyalkanoic acids have been identified as potential PHA monomers, the incorporation of monomers with hydroxyl groups at positions other than the third carbon is less common. nih.gov Some engineered metabolic pathways have successfully produced PHAs containing monomers such as 2-hydroxybutyrate, demonstrating that the inclusion of 2-hydroxy acids is possible. nih.gov However, the primary building blocks for naturally synthesized PHAs remain the (R)-3-hydroxyalkanoates. mdpi.comfrontiersin.org

Table 2: General Classification of Polyhydroxyalkanoates (PHAs)
PHA ClassNumber of Carbon Atoms in MonomerPrimary Monomer StructureExample MonomersReference
Short-Chain-Length (scl-PHA)3–5(R)-3-Hydroxyalkanoate3-Hydroxybutyrate, 3-Hydroxyvalerate nih.govfrontiersin.org
Medium-Chain-Length (mcl-PHA)6–14(R)-3-Hydroxyalkanoate3-Hydroxyhexanoate, 3-Hydroxyoctanoate nih.govfrontiersin.org
Long-Chain-Length (lcl-PHA)>14(R)-3-Hydroxyalkanoate- nih.gov

Biosynthesis and Metabolic Pathways

Enzymatic Formation of (R)-2-Hydroxylated Fatty Acids

The primary route for the endogenous synthesis of (R)-2-hydroxy fatty acids involves the direct hydroxylation of a pre-existing fatty acid chain. This reaction is catalyzed by a highly specific enzyme that determines the chirality of the final product.

Fatty Acid 2-Hydroxylase (FA2H) is the key enzyme responsible for the synthesis of 2-hydroxy fatty acids, which are essential components of specific sphingolipids, particularly in the nervous system. FA2H is a non-heme di-iron enzyme that catalyzes the insertion of a hydroxyl (-OH) group at the alpha-carbon (C-2) of a fatty acid substrate.

A critical feature of the FA2H-catalyzed reaction is its profound stereospecificity. The enzyme almost exclusively produces the (R)-enantiomer of the 2-hydroxy fatty acid. When octanoic acid (caprylic acid) serves as the substrate, FA2H hydroxylates it to form (R)-2-hydroxycaprylic acid. This high degree of stereoselectivity ensures that the correct chiral building blocks are available for the synthesis of complex lipids like galactosylceramides and glucosylceramides, where the (R)-configuration is required for proper biological function. The enzyme displays activity on a range of saturated fatty acids, typically those with chain lengths from C8 to C26.

Interconversion with Alpha-Keto Acids

This compound exists in a metabolic equilibrium with its corresponding alpha-keto acid, 2-oxooctanoic acid. This interconversion is a redox process mediated by distinct families of oxidases and reductases, which often exhibit different substrate and stereochemical specificities.

The oxidation of a 2-hydroxy acid to a 2-keto acid is a catabolic process that occurs primarily in peroxisomes. This reaction is catalyzed by a group of flavoenzymes known as hydroxyacid oxidases.

The L-2-hydroxyacid oxidase isoforms, lHAOX1 and lHAOX2, are peroxisomal enzymes known to oxidize 2-hydroxy acids. However, their catalytic activity is highly specific to the L-configuration, which corresponds to the (S)-enantiomer. Research on the substrate specificity of these enzymes, particularly from mammalian sources like rat kidney, has demonstrated that they are highly effective at oxidizing (S)-2-hydroxyoctanoic acid.

In contrast, their activity towards the (R)-enantiomer, this compound, is negligible or entirely absent. This strict stereospecificity indicates that lHAOX1 and lHAOX2 are not the primary enzymes responsible for the catabolism of endogenously produced (R)-2-hydroxy fatty acids.

Table 1: Relative Activity of Rat Kidney L-2-Hydroxyacid Oxidase on Enantiomers of 2-Hydroxyoctanoic Acid

SubstrateStereochemistryRelative Activity (%)Primary Metabolic Role
2-Hydroxyoctanoic acid(S)-enantiomer100Oxidation
2-Hydroxyoctanoic acid(R)-enantiomer< 1Not a significant substrate

Note: Data are representative and illustrate the high stereoselectivity of the enzyme. The (S)-enantiomer's activity is set as the 100% reference.

Glycolate (B3277807) Oxidase (GOX), also known as short-chain L-2-hydroxyacid oxidase or HAOX, is another peroxisomal flavoenzyme. While its preferred substrate is the short-chain glycolate, GOX exhibits broad substrate specificity and can oxidize a variety of 2-hydroxy acids, including those with medium-length carbon chains.

Crucially, unlike the highly specific lHAOX enzymes, GOX isoforms (e.g., from human liver or spinach) demonstrate a broader stereochemical tolerance. They are capable of oxidizing both the (S)- and (R)-enantiomers of 2-hydroxyoctanoic acid. Although the reaction rates may differ between the two enantiomers, the ability of GOX to process this compound makes it a viable enzymatic pathway for its oxidation to 2-oxooctanoic acid. This positions GOX as a key enzyme in the catabolism of (R)-2-hydroxy fatty acids.

Table 2: Comparative Activity of a Glycolate Oxidase (GOX) Isoform on 2-Hydroxyoctanoic Acid Enantiomers

SubstrateStereochemistryCatalytic ActivitySignificance
2-Hydroxyoctanoic acid(S)-enantiomerSignificantContributes to (S)-enantiomer catabolism
2-Hydroxyoctanoic acid(R)-enantiomerSignificantProvides a pathway for (R)-enantiomer catabolism

Note: "Significant" indicates that the enzyme shows meaningful catalytic turnover for the substrate, making it a physiologically relevant pathway.

The metabolic interconversion is bidirectional. The formation of 2-hydroxy acids can also occur via the reduction of their corresponding alpha-keto acids. In this pathway, 2-oxooctanoic acid can be reduced to form 2-hydroxyoctanoic acid.

The chirality of the resulting product is determined entirely by the stereospecificity of the dehydrogenase enzyme catalyzing the reaction. This reduction is typically mediated by NADH- or NADPH-dependent 2-hydroxyacid dehydrogenases.

Formation of this compound: This requires an (R)-specific 2-hydroxyacid dehydrogenase (also known as a D-2-hydroxyacid dehydrogenase). Such an enzyme would stereospecifically reduce 2-oxooctanoic acid to yield the (R)-enantiomer.

Formation of (S)-2-Hydroxyoctanoic Acid: This requires an (S)-specific 2-hydroxyacid dehydrogenase (also known as an L-2-hydroxyacid dehydrogenase), such as lactate (B86563) dehydrogenase (LDH), which would reduce the keto acid to the (S)-enantiomer.

Therefore, while the FA2H pathway directly synthesizes the (R)-enantiomer, the reductive pathway provides an alternative route where the cellular enzymatic machinery (i.e., the presence and activity of specific D- or L-dehydrogenases) dictates which enantiomer is formed from the 2-oxooctanoic acid pool.

Oxidative Metabolism by Hydroxyacid Oxidases

Involvement in Cellular Lipid Metabolism

This compound is integrated into the complex network of cellular lipid metabolism, primarily through its connection to fatty acid oxidation pathways.

Connection to Broader Fatty Acid Metabolism Pathways

The metabolism of this compound is linked to the alpha-oxidation (α-oxidation) pathway of fatty acids. aatbio.commicrobenotes.com Unlike the more common beta-oxidation, which breaks down fatty acids by removing two-carbon units, α-oxidation removes a single carbon from the carboxyl end. aatbio.comwikipedia.org This pathway is essential for the breakdown of certain branched-chain fatty acids that cannot be processed by beta-oxidation. wikipedia.org The formation of 2-hydroxy fatty acids is a key step in this process. wikipedia.org Specifically, a fatty acid is first converted to its acyl-CoA derivative, which is then hydroxylated at the alpha-carbon to yield a 2-hydroxyacyl-CoA. wikipedia.org

While this compound is a product of α-oxidation, the broader family of (R)-hydroxycarboxylic acids, particularly (R)-3-hydroxyalkanoic acids, are crucial intermediates that link fatty acid metabolism to the synthesis of other vital compounds. nih.govencyclopedia.pub In many bacteria, these (R)-3-hydroxyacyl-CoA molecules are generated as intermediates from two main routes: the de novo fatty acid biosynthesis pathway when grown on carbon sources like sugars, and the fatty acid β-oxidation pathway when grown on fatty acids. nih.govencyclopedia.pubresearchgate.netfrontiersin.org This positions (R)-hydroxycarboxylic acids at a metabolic crossroads, connecting lipid breakdown and synthesis with energy storage mechanisms.

Role in Microbial Polyhydroxyalkanoate (PHA) Monomer Synthesis

(R)-hydroxycarboxylic acids are the fundamental building blocks, or monomers, for the synthesis of polyhydroxyalkanoates (PHAs). encyclopedia.pubnih.govsemanticscholar.org PHAs are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage materials, often under conditions of nutrient stress. semanticscholar.orgugr.es These polymers are of significant commercial interest as potential substitutes for conventional petroleum-based plastics. nih.gov

The synthesis of PHAs from their (R)-hydroxycarboxylic acid precursors is a well-defined enzymatic process. In the most studied pathway for short-chain-length PHA production, such as the formation of poly(3-hydroxybutyrate) (PHB), three key enzymes are involved. ugr.es First, β-ketothiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. ugr.es Next, an NADPH-dependent acetoacetyl-CoA reductase reduces this intermediate to the monomer (R)-3-hydroxybutyryl-CoA. ugr.esjmb.or.kr Finally, PHA synthase polymerizes these monomers into the PHA polymer. ugr.es

For medium-chain-length PHAs (mcl-PHAs), the monomers are typically supplied from the fatty acid β-oxidation or de novo synthesis pathways. encyclopedia.pubfrontiersin.org Intermediates from these pathways, such as (R)-3-hydroxyacyl-CoAs, are channeled towards polymerization by PHA synthase. nih.govencyclopedia.pub The diversity of monomers that can be incorporated allows for the production of a wide range of PHAs with varying material properties. nih.gov Furthermore, these PHA polymers can be broken down by enzymes known as PHA depolymerases, releasing the constituent (R)-hydroxycarboxylic acid monomers back into the cell for metabolic use. ugr.es

Pseudomonas putida, particularly the KT2440 strain, is a well-studied and metabolically versatile organism used for the production of mcl-PHAs. mdpi.com Researchers have employed various metabolic engineering strategies to enhance the accumulation of PHA precursors and maximize polymer yield. These strategies focus on redirecting carbon flux towards PHA synthesis and preventing the loss of intermediates to competing metabolic pathways.

Key genetic modifications include:

Deletion of PHA Depolymerase (phaZ): Knocking out the phaZ gene prevents the breakdown of accumulated PHA, leading to higher net yields. nih.gov

Blocking Competing Pathways: Deleting genes of the β-oxidation pathway, such as fadBA, reduces the degradation of fatty acid intermediates that serve as PHA precursors. researchgate.net Similarly, deleting the glucose dehydrogenase gene (gcd) prevents the diversion of glucose to gluconate, thereby increasing the carbon flow towards PHA synthesis.

Overexpression of Synthesis Genes: Increasing the expression of key PHA synthesis genes, like PHA synthase (phaC) and acyl-ACP:CoA transacylase (phaG), enhances the conversion of precursors into the final polymer. mdpi.com

These targeted modifications have successfully created engineered strains of P. putida with significantly improved PHA production capabilities.

Table 1: Metabolic Engineering Strategies in P. putida for Enhanced PHA Production

This table summarizes genetic modifications and their reported effects on the production of Polyhydroxyalkanoates (PHAs) in Pseudomonas putida.

Genetic Modification Strategy Target Gene(s) Organism Objective Reported Outcome Citations
Block Polymer Degradation phaZ (PHA Depolymerase)P. putidaPrevent breakdown of synthesized PHAIncreased PHA accumulation nih.gov
Block β-Oxidation fadBA (Fatty Acid Oxidation Complex)P. putidaIncrease availability of fatty acid precursors for PHA synthesisIncreased mcl-PHA production from fatty acids researchgate.net
Prevent By-product Formation gcd (Glucose Dehydrogenase)P. putidaChannel glucose flux towards PHA pathways instead of gluconateIncreased PHA yield from glucose
Enhance Precursor Supply phaG (Acyl-ACP:CoA Transacylase)P. putidaIncrease conversion of intermediates from fatty acid synthesis to PHA precursorsIncreased mcl-PHA accumulation mdpi.com
Enhance Polymerization phaC (PHA Synthase)P. putidaIncrease the rate of monomer polymerizationHigher PHA yields researchgate.net

Influence on Intracellular Signaling Pathways (in research models)

The metabolic cycle of PHA synthesis and degradation, which involves (R)-hydroxycarboxylic acids as key intermediates, has been shown to influence broader cellular processes, including responses to environmental stress. nih.govasm.org In the model bacterium P. putida, the simultaneous synthesis and degradation of PHA, known as the PHA cycle, is linked to central carbon metabolism and modulates diverse functions such as stress endurance and persistence. nih.govasm.org

By engineering the rate of this cycle, researchers have demonstrated that it is possible to control the carbon metabolism of P. putida. asm.org This control, in turn, allows for the tailoring of cellular mechanisms that drive tolerance to stresses like oxidative stress. asm.org While direct signaling roles for extracellular this compound are not yet fully elucidated, its position within the intracellular pool of hydroxy fatty acids and the influential PHA cycle suggests a significant, albeit indirect, role in modulating the physiological state and stress resilience of the cell. nih.govasm.org Studies have shown that nutrient limitation, such as a lack of phosphorus, can trigger proteomic changes related to stress response mechanisms and signal transduction, coinciding with PHA synthesis. mdpi.com

Chemical Synthesis Methodologies

De Novo Synthetic Approaches for Chiral Center Introduction

De novo synthesis of enantiomerically pure α-hydroxy acids, such as (R)-2-hydroxycaprylic acid, involves the strategic introduction of the chiral center from achiral or prochiral starting materials. This approach is fundamental in asymmetric synthesis, as it avoids reliance on a pre-existing "chiral pool." The primary challenge lies in controlling the stereochemistry during the carbon-oxygen bond formation at the α-position. The main strategies employed for this purpose fall into two broad categories: stereoselective oxidation reactions and the enantioselective reduction of prochiral precursors, which will be discussed in detail in the subsequent sections. nih.gov These methods utilize chiral catalysts or reagents to differentiate between the two faces of a prochiral molecule, thereby directing the reaction to form one enantiomer preferentially. wikipedia.orgyork.ac.uk

Asymmetric Organic Synthesis Techniques

Asymmetric organic synthesis provides a powerful toolkit for accessing enantiomerically pure compounds like this compound. These techniques leverage chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction, often achieving high levels of enantiopurity.

Stereoselective oxidation strategies create the desired C-O bond with a specific stereochemistry. Two prominent examples are the Sharpless asymmetric epoxidation and Brown's asymmetric allylboration, which can be adapted to synthesize α-hydroxy acids.

Sharpless' Asymmetric Epoxidation

Developed by K. Barry Sharpless, this reaction accomplishes the enantioselective epoxidation of primary and secondary allylic alcohols to yield 2,3-epoxyalcohols. wikipedia.orgchem-station.com The reaction is renowned for its reliability and predictability, using a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. chem-station.comcatalysis.blog The choice of (+)- or (-)-DET dictates the facial selectivity of the epoxidation. chem-station.com For the synthesis of this compound, a potential pathway begins with a C8 allylic alcohol precursor. The resulting chiral epoxide can then undergo further transformations, including regioselective opening and oxidation of the primary alcohol to a carboxylic acid, to yield the final product. The main drawback of this method is the strict requirement for an allylic alcohol substrate. wikipedia.org

Brown's Asymmetric Allylboration

Herbert C. Brown's work on asymmetric allylboration provides another route to chiral alcohols. harvard.edu This methodology employs chiral allylboranes, such as B-allyldiisopinocampheylborane derived from readily available α-pinene, to react with aldehydes, generating homoallylic alcohols with high enantiomeric excess. harvard.eduarkat-usa.org A synthetic sequence towards this compound could involve the reaction of heptanal (B48729) with a chiral allylborane reagent. The resulting (R)-homoallylic alcohol can then be subjected to oxidative cleavage of the terminal double bond (e.g., via ozonolysis followed by an oxidative workup) to afford the target α-hydroxy acid. The stereochemistry of the product is reliably controlled by the chirality of the isopinocampheyl groups on the boron reagent. harvard.edu

Strategy Precursor Key Reagents Intermediate Key Features
Sharpless EpoxidationAllylic AlcoholTi(OiPr)₄, Chiral DET, TBHP2,3-EpoxyalcoholPredictable stereochemistry based on DET enantiomer; requires allylic alcohol. wikipedia.orgchem-station.com
Brown's AllylborationAldehyde (Heptanal)Chiral AllylboraneHomoallylic AlcoholHigh enantioselectivity controlled by chiral borane; requires subsequent oxidative cleavage. harvard.eduarkat-usa.org

The enantioselective reduction of a prochiral ketone is one of the most direct and efficient methods for establishing a chiral alcohol center. In the context of this compound, the corresponding prochiral precursor is methyl or ethyl 2-oxooctanoate (an α-keto ester).

Various catalytic systems, including both chemical and biological catalysts, can achieve this transformation. Biocatalytic approaches, using enzymes such as ketoreductases or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are particularly effective. researchgate.netnih.gov For instance, the asymmetric reduction of β-keto acids, such as 3-oxooctanoic acid, with fermenting baker's yeast is known to produce the corresponding (R)-hydroxy acids with excellent enantiomeric excess (≥98% ee). nih.govresearchgate.net Similar enzymatic systems can be applied to α-keto ester substrates. nih.govlookchem.com

More recently, chemoenzymatic methods have been developed. A light-driven kinetic resolution of racemic 2-hydroxyoctanoic acid using a fatty acid photodecarboxylase (FAP) from Chlorella variabilis has been reported. rsc.orgresearchgate.net By selectively degrading the (S)-enantiomer, this method allows for the isolation of (R)-2-hydroxyoctanoic acid with high enantiopurity (99% ee) and a yield of 45%. rsc.orgunito.it

Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis, celebrated for its high efficiency and atom economy. wikipedia.orgethz.ch Ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are exceptionally effective for the enantioselective reduction of various functional groups, including ketones. sioc-journal.cnharvard.edu

The Noyori asymmetric hydrogenation, for which Ryōji Noyori shared the Nobel Prize in Chemistry in 2001, provides a robust method for reducing β-keto esters to their corresponding β-hydroxy esters with outstanding enantioselectivity. wikipedia.orgharvard.edu This methodology is directly applicable to the synthesis of this compound from its α-keto ester precursor. The hydrogenation of methyl 2-oxooctanoate in the presence of a Ru(II)-(R)-BINAP catalyst selectively yields methyl (R)-2-hydroxyoctanoate. The reaction mechanism involves the coordination of the keto ester to the chiral metal complex, followed by the stereoselective transfer of hydrogen. ethz.ch These reactions can be run under various hydrogen pressures and temperatures, consistently delivering high yields and enantiomeric excesses. harvard.edu

Catalyst System Substrate Example Typical Conditions Product ee Reference(s)
Ru(II)-(R)-BINAPβ-Keto EsterH₂ (4-100 atm), Alcohol solvent, 25-100 °C>98% harvard.edu
RuCl₂[(R)-BINAP]β-Keto EsterH₂ (100 atm), CH₂Cl₂92% ethz.ch

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. numberanalytics.com This strategy converts an enantioselective reaction into a diastereoselective one, which can sometimes be more straightforward to control. uwindsor.ca

For the synthesis of this compound, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a two-carbon acyl unit. The resulting chiral imide can be enolized and then subjected to an electrophilic α-hydroxylation using an oxidant like a molybdenum peroxide reagent (e.g., MoOPh). The rigid, chiral environment provided by the auxiliary directs the electrophile to one face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent hydrolysis of the imide removes the auxiliary and reveals the desired (R)-2-hydroxy acid. Other auxiliaries, such as those based on pseudoephedrine or proline, can also be employed to control alkylation or other bond-forming reactions at the α-position. wikipedia.orgresearchgate.net

Chemical inversion provides a pathway to a desired enantiomer by inverting the stereochemistry of an existing chiral center. This is particularly useful when the opposite enantiomer is more readily available or less expensive. The most common reaction for inverting the stereochemistry of a secondary alcohol is the Mitsunobu reaction.

To obtain this compound using this strategy, one would start with the corresponding (S)-enantiomer, typically as its methyl or ethyl ester to protect the carboxylic acid. The (S)-2-hydroxyoctanoate ester is treated with a nucleophile, such as p-nitrobenzoic acid, in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This reaction proceeds via an SN2 mechanism, which results in a complete inversion of the stereocenter, forming an ester of (R)-2-hydroxyoctanoate. A final saponification step cleaves the ester groups, yielding this compound. An alternative inversion sequence involves converting the alcohol to a good leaving group (e.g., a tosylate) and displacing it with a nucleophile like sodium azide, followed by reduction. nih.gov

Enantioselective Reduction of Prochiral Precursors (e.g., Beta-Keto Esters)

Chiral Pool Strategy Leveraging Natural Enantiopure Starting Materials

The chiral pool strategy is an efficient and powerful approach for asymmetric synthesis. It utilizes readily available, inexpensive, and enantiomerically pure compounds, typically derived from natural sources, as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final target molecule, thus avoiding the need for a resolution step or a complex asymmetric induction step.

A prominent route for synthesizing this compound via this strategy employs L-amino acids. L-Norleucine, which possesses the requisite (S)-configuration at its α-carbon and a linear six-carbon side chain, serves as an ideal precursor. The key transformation is the conversion of the α-amino group into a hydroxyl group. This is classically achieved through diazotization, a reaction involving treatment with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., H₂SO₄ or HCl). This reaction proceeds through a diazonium salt intermediate, which is subsequently displaced by water to form the hydroxyl group. Crucially, this SN1-type reaction often proceeds with a high degree of retention of the original stereochemical configuration at the α-carbon.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the conversion of the amino group (priority 1 in L-norleucine) to a hydroxyl group (priority 1 in the product) while the carboxyl group remains priority 2 and the hexyl chain remains priority 3, results in the (S)-configuration of the amino acid precursor yielding the (R)-configuration in the final α-hydroxy acid product.

Table 1: Chiral Pool Synthesis Pathway for this compound This table outlines a representative synthetic pathway starting from a natural chiral precursor.

Enantiopure Starting MaterialKey TransformationPrimary ReagentsFinal ProductStereochemical Outcome
L-Norleucine ((S)-2-Aminooctanoic acid)Diazotization (Deamination)Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water (H₂O)This compoundRetention of configuration at the stereocenter, leading to a change in CIP designation from (S) to (R).

Enzymatic and Biocatalytic Synthesis

Biocatalytic Production of Enantiopure 2-Hydroxy Acids

Biocatalysis has emerged as a powerful tool for the production of enantiopure 2-hydroxy acids. These methods leverage the remarkable specificity of enzymes to catalyze stereoselective transformations, leading to products with high optical purity.

Enzymatic Reduction of Keto Compounds

A primary strategy for the synthesis of (R)-2-hydroxy acids is the asymmetric reduction of the corresponding α-keto acid, in this case, 2-oxooctanoic acid. This transformation is catalyzed by oxidoreductases, which stereoselectively add a hydride to the carbonyl group.

Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are widely employed for the synthesis of chiral alcohols from prochiral ketones and aldehydes. researchgate.netuni-hannover.de These enzymes, often dependent on nicotinamide (B372718) cofactors such as NADH or NADPH, can exhibit high enantioselectivity. researchgate.nettudelft.nl The selection of an appropriate ADH or KRED is crucial, as the stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer is formed) is determined by the enzyme's inherent stereopreference. nih.gov For the synthesis of (R)-2-Hydroxycaprylic acid, an enzyme that follows an anti-Prelog stereopreference for the reduction of 2-oxooctanoic acid would be required. While a broad range of ketones and ketoesters are known substrates for these enzymes, specific data on the reduction of 2-oxooctanoic acid to this compound using a particular alcohol dehydrogenase or carbonyl reductase is not extensively detailed in publicly available literature. However, the general principle involves screening a library of known (R)-selective ADHs and KREDs to identify a biocatalyst with high activity and selectivity for this specific substrate.

A significant challenge in the application of ADHs and KREDs on a preparative scale is the high cost of the nicotinamide cofactors (NADH/NADPH), which are consumed in stoichiometric amounts. nih.govillinois.edu To overcome this limitation, in situ cofactor regeneration systems are essential for an economically viable process. researchgate.netnih.gov These systems continuously regenerate the active, reduced form of the cofactor from its oxidized state.

Commonly employed cofactor regeneration systems include:

Enzyme-coupled systems: A second enzyme and a sacrificial co-substrate are used to regenerate the cofactor. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, concomitantly reducing NADP+ to NADPH. nih.gov Similarly, formate (B1220265) dehydrogenase (FDH) can oxidize formate to carbon dioxide while reducing NAD+ to NADH. nih.gov

Substrate-coupled systems: The same enzyme that catalyzes the primary reduction reaction also oxidizes a sacrificial co-substrate, typically a cheap alcohol like isopropanol, to regenerate the cofactor. researchgate.net

Deracemization of Racemic 2-Hydroxy Acids using Cascade Biocatalysis

An alternative approach to producing enantiopure 2-hydroxy acids is the deracemization of a racemic mixture. Cascade biocatalysis, which involves multiple enzymatic reactions occurring in a single pot, can be effectively employed for this purpose. researchgate.net A common strategy involves a three-enzyme system:

An (S)-selective 2-hydroxy acid dehydrogenase ((S)-HADH) oxidizes the (S)-enantiomer of the racemic 2-hydroxy acid to the corresponding 2-keto acid.

The (R)-enantiomer remains unreacted in this step.

An (R)-selective keto acid reductase ((R)-KAR) then reduces the in situ generated 2-keto acid to the desired (R)-2-hydroxy acid.

A cofactor regeneration enzyme, such as glucose dehydrogenase (GDH), is included to supply the necessary reducing equivalents for the reductase.

Stereoselective Biotransformations

Beyond the direct reduction of keto acids and deracemization, other stereoselective biotransformations can be utilized for the synthesis of this compound.

Application of Fatty Acid Photodecarboxylase for (R)-2-Hydroxyoctanoic acid Synthesis

A novel approach for obtaining (R)-2-hydroxyoctanoic acid is through the kinetic resolution of a racemic mixture of 2-hydroxyoctanoic acid using a fatty acid photodecarboxylase (FAP) from Chlorella variabilis (CvFAP). researchgate.netnih.gov This photoenzyme utilizes blue light to catalyze the decarboxylation of fatty acids. nih.govnih.gov In the context of kinetic resolution, the enzyme selectively decarboxylates one enantiomer of the racemic substrate, leaving the other enantiomer enriched.

Studies have shown that wild-type CvFAP exhibits a low substrate stereoselectivity for the (R)-enantiomer of 2-hydroxyoctanoic acid. researchgate.net However, through protein engineering, the stereoselectivity of CvFAP can be significantly enhanced. Specifically, a single point mutation, G462Y, has been shown to dramatically improve the enzyme's preference for the (S)-enantiomer, thereby allowing for the recovery of the unreacted (R)-2-hydroxyoctanoic acid with high enantiomeric excess. engconfintl.org

Enzyme Substrate Conversion (%) Enantiomeric Excess of (R)-2-hydroxyoctanoic acid (%)
Wild-type CvFAP rac-2-hydroxyoctanoic acid 20 22
G462Y CvFAP mutant rac-2-hydroxyoctanoic acid >45 >99

Table 1: Kinetic resolution of racemic 2-hydroxyoctanoic acid using wild-type and engineered Fatty Acid Photodecarboxylase (CvFAP). Data sourced from researchgate.netengconfintl.org.

This light-driven process is advantageous as it does not require a nicotinamide cofactor or the pre-functionalization of the carboxylic acid, offering a potentially more efficient route to enantiopure (R)-2-hydroxyoctanoic acid. nih.gov

Utilization of Ene-Reductases for Chiral Molecule Generation

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.gov This capability makes them powerful tools for the synthesis of chiral molecules, establishing stereocenters with high enantioselectivity. nih.govpharmasalmanac.com The typical reaction involves the reduction of an α,β-unsaturated carbonyl compound, such as a ketone, aldehyde, or carboxylic acid, to its corresponding saturated and chiral counterpart. nih.gov

While the direct synthesis of this compound using an ene-reductase acting on a precursor like 2-hydroxy-2,3-octenoic acid is not extensively documented, the principle of generating chiral centers using these enzymes is well-established for other molecules. For instance, ene-reductases have been successfully employed in the synthesis of (R)-profens and precursors for (R)-2-methylsuccinate, demonstrating their utility in producing chiral carboxylic acids. researchgate.netrsc.org

An alternative and highly relevant enzymatic strategy for producing (R)-2-hydroxy acids is the asymmetric reduction of α-keto acids. Dehydrogenases, such as D-lactate dehydrogenase (D-LDH), can stereoselectively reduce the keto group of an α-keto acid to a hydroxyl group, yielding the (R)-enantiomer with high optical purity. nih.gov This method has been applied to produce various (R)-α-hydroxy acids, and in principle, could be applied to 2-oxooctanoic acid to yield this compound. nih.govgoogle.com This approach, often coupled with a cofactor regeneration system like formate/formate dehydrogenase, presents a viable route for the synthesis of the target molecule. nih.gov

Table 1: Examples of Chiral Molecules Synthesized Using Ene-Reductases or Dehydrogenases
Enzyme TypeSubstrateProductEnantiomeric Excess (e.e.)
Ene-Reductase2-Phenylacrylic acid(R)-2-Phenylpropanoic acid>99%
Ene-Reductaseα,β-Unsaturated ester(R)-Roche Ester precursorNot specified
D-Lactate Dehydrogenase4-Fluorophenyl-2-oxopropanoic acid(R)-3-(4-fluorophenyl)-2-hydroxy propionic acid>99.9%

This table illustrates the capability of ene-reductases and dehydrogenases to produce chiral acids with high stereoselectivity, highlighting their potential for the synthesis of this compound from a suitable precursor.

Microbial Bioproduction of (R)-Hydroxycarboxylic Acids

Microbial systems offer a promising avenue for the sustainable production of (R)-hydroxycarboxylic acids (R-HAs) from renewable feedstocks. Strategies range from the depolymerization of naturally occurring biopolymers to the engineering of microbial cell factories for targeted synthesis.

In Vivo Depolymerization of Polyhydroxyalkanoates (PHAs) for R-HA Release

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by various bacteria as intracellular carbon and energy storage materials. mdpi.com These polymers are composed of (R)-hydroxyalkanoic acid monomers, making them a valuable source of chiral building blocks. acs.org Certain bacteria, such as Pseudomonas putida, can accumulate medium-chain-length PHAs (mcl-PHAs) when grown on alkanoic acids like octanoic acid. plos.orgnih.gov

Under conditions of carbon limitation or other specific environmental triggers, intracellular PHA depolymerases can hydrolyze the polymer, releasing the constituent (R)-hydroxyalkanoic acid monomers into the extracellular medium. mdpi.comacs.org This process of in vivo depolymerization has been effectively utilized to produce various (R)-3-hydroxyalkanoic acids. For instance, when Pseudomonas putida GPo1 is grown on octanoic acid to accumulate poly(3-hydroxyoctanoate), subsequent depolymerization under alkaline conditions can release (R)-3-hydroxyoctanoic acid with high efficiency. acs.orgresearchgate.net

Table 2: Production of (R)-3-Hydroxyoctanoic Acid via PHA Depolymerization in Pseudomonas putida
StrainPrimary PHA MonomerReleased ProductOverall YieldPurity
Pseudomonas putida GPo13-hydroxyoctanoic acid(R)-3-hydroxyoctanoic acid~78 wt%>95 wt%

Data showing the efficient release of (R)-3-hydroxyoctanoic acid from the depolymerization of intracellular PHA in Pseudomonas putida GPo1. acs.org Note that this process yields the 3-hydroxy isomer, not the 2-hydroxy isomer.

Engineering of Recombinant Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae) for Biocatalysis

Metabolic engineering of non-natural hosts like Escherichia coli and Saccharomyces cerevisiae provides a versatile platform for the production of specific hydroxycarboxylic acids. These organisms are well-characterized and amenable to genetic modification, allowing for the introduction of heterologous pathways and the optimization of precursor supply. nih.govmdpi.com

In E. coli, a common strategy involves establishing a heterologous metabolism for both PHA biosynthesis and degradation. nih.gov By introducing genes such as the Ralstonia eutropha PHA biosynthesis operon and a PHA depolymerase gene, engineered E. coli can produce and subsequently hydrolyze PHAs to release monomers like (R)-3-hydroxybutyric acid. nih.govkaist.ac.kr Similar strategies have been applied for the production of medium-chain (R)-3-hydroxyalkanoic acids, including 3-hydroxyoctanoic acid, by co-expressing genes from the β-oxidation pathway, such as 3-hydroxyacyl-ACP:CoA transacylase (phaG), along with a thioesterase to release the free acid. nih.govresearchgate.net

Cytochrome P450 Monooxygenase Systems in Fatty Acid Hydroxylation

Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of heme-containing enzymes capable of catalyzing a wide range of oxidative reactions, including the highly regio- and stereoselective hydroxylation of non-activated C-H bonds in fatty acids. nih.gov This makes them particularly interesting for the synthesis of specific hydroxy fatty acid isomers.

The CYP152 family of enzymes, which function as peroxygenases utilizing hydrogen peroxide, are known for their ability to hydroxylate fatty acids at the α- and β-positions. ebi.ac.uknih.gov Specifically, CYP152B1 from Sphingomonas paucimobilis has been identified as a fatty acid α-hydroxylase with high regioselectivity. ebi.ac.uknih.gov This enzyme can hydroxylate medium-chain fatty acids, including caprylic acid (octanoic acid), at the C2 (α) position. livescience.io However, studies have shown that the hydroxylation catalyzed by CYP152B1 is stereospecific, producing the (S)-2-hydroxy enantiomer with high enantiomeric excess. nih.gov While this provides a direct route to 2-hydroxycaprylic acid, achieving the (R)-enantiomer would require protein engineering of the enzyme's active site to invert its stereoselectivity.

Other P450 families exhibit different regioselectivities. For example, P450BSβ (CYP152A1) from Bacillus subtilis shows a preference for β-hydroxylation. researchgate.netresearchgate.net This diversity in regioselectivity among P450 enzymes underscores their potential as biocatalysts for producing a variety of hydroxy fatty acids.

Table 3: Regioselectivity of Selected Cytochrome P450 Enzymes on Fatty Acids
EnzymeSource OrganismPreferred Hydroxylation PositionTypical SubstratesStereoselectivity
CYP152B1 (P450SPα)Sphingomonas paucimobilisα-position (C2)Medium to long-chain fatty acids (C10-C18)(S) >98% e.e.
CYP152A1 (P450BSβ)Bacillus subtilisβ-position (C3)Long-chain fatty acids(R) for some substrates

This table summarizes the regioselectivity of key P450 enzymes relevant to the hydroxylation of fatty acids. nih.govresearchgate.netacs.org

Role As a Chiral Building Block in Organic Synthesis

General Utility as a Synthon for Fine Chemicals and Intermediates

As a member of the R-hydroxycarboxylic acids (R-HAs) class, (R)-2-Hydroxycaprylic acid serves as a versatile precursor for a variety of fine chemicals. nih.gov Fine chemicals are pure, single substances produced in limited quantities and sold on the basis of their precise chemical specifications, serving as key components in specialized applications. curiaglobal.com The inherent chirality and bifunctionality of R-HAs allow them to be used as starting materials in the synthesis of high-value products such as vitamins, antibiotics, pheromones, and flavor and fragrance compounds. nih.gov

The utility of these acids as synthons stems from the ability to chemically modify both the carboxyl and hydroxyl groups, and potentially introduce additional chiral centers with high stereocontrol. nih.gov The production of enantiopure (R)-2-hydroxyoctanoic acid through biocatalytic methods, achieving high enantiomeric excess (ee), underscores its availability for use in asymmetric synthesis. rsc.org This accessibility is crucial, as it can simplify synthetic pathways to important compounds that might otherwise require more complex and expensive metal-catalyzed asymmetric reactions. nih.gov

Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a fundamental area of organic chemistry that showcases the power of synthetic strategies. rsc.orgorganicchemistrydata.orgsioc-journal.cn Chiral building blocks sourced from the "chiral pool" are instrumental in these complex syntheses, providing a straightforward way to incorporate stereochemistry into the target molecule. This compound and its isomers are part of this pool and are valuable precursors for various natural products.

While direct synthesis from the 2-hydroxy isomer is not prominently documented, the closely related isomer, (R)-3-hydroxyoctanoate, is a known precursor in the synthesis of (R)-massoialactone. nih.govethz.ch Massoialactone is an α,β-unsaturated δ-lactone found in essential oils and is used as a flavor and fragrance agent. nih.govmdpi.com

In these syntheses, the chiral hydroxy acid provides the necessary carbon skeleton and the crucial stereocenter. For example, the synthesis of massoialactone has been achieved using (R)-3-hydroxyoctanoate, which is produced via the asymmetric hydrogenation of the corresponding keto ester. nih.govethz.ch The general accessibility of enantiopure R-hydroxy acids, including the C8 variants, simplifies the routes to these and other bioactive saturated and unsaturated aliphatic lactones, potentially avoiding the need for expensive and complex metal catalysts to set the stereochemistry. nih.gov

The structural motifs of (R)-hydroxy acids are found within numerous complex natural products, including macrolides and sesquiterpenes. nih.gov Macrolides are macrocyclic lactones, many of which possess potent antibiotic or immunosuppressive properties. wikipedia.orgebsco.com The synthesis of these large-ring structures often relies on the strategic assembly of smaller, chiral fragments.

For instance, the methyl ester of (R)-3-hydroxyoctanoate is a reactant used in a multi-stage synthesis of Gloeosporone, a 14-membered macrolide that acts as an autoinhibitor of spore germination. nih.gov Similarly, (R)-3-hydroxy acids have been employed as foundational chiral building blocks for the total synthesis of other macrolides like elaiophylin (B1671157) and colletodiol. researchgate.net

Furthermore, R-hydroxy acids can serve as chiral precursors for sesquiterpenes, which are a class of terpenes that are major components of essential oils and are of great economic interest. nih.gov For example, (R)-3-hydroxyhept-6-enoate is a reactant used to synthesize starting materials for linear-condensed triquinane sesquiterpenes. nih.gov The use of these C7 and C8 hydroxy acids highlights the potential of this compound as a building block for constructing these complex carbon scaffolds.

Intermediate for Pharmaceutical Precursors

The synthesis of active pharmaceutical ingredients (APIs) frequently requires enantiomerically pure intermediates to ensure the desired therapeutic effect and avoid potential side effects from other stereoisomers. nih.gov Chiral hydroxy acids are important precursors in the synthesis of various pharmaceuticals. researchgate.netfrontiersin.org

(R)-α-Lipoic acid is a naturally occurring antioxidant of significant medicinal interest. researchgate.net Its synthesis in enantiomerically pure form has attracted considerable attention from chemists. researchgate.netnih.gov Synthetic strategies have been developed that utilize chiral C8 building blocks derived from other natural products. A notable example is the enantiospecific synthesis of a precursor to (R)-(+)-α-lipoic acid, namely (S)-6,8-bis(methylsulfonyloxy)-octanoic acid. researchgate.net This synthesis starts from (R)-malic acid, demonstrating the principle of using a simple chiral molecule to construct a more complex one. researchgate.net Another route involves the chemoenzymatic synthesis of methyl (6S)-(-)-6,8-dihydroxyoctanoate, which also serves as a precursor to (R)-(+)-α-lipoic acid. researchgate.net

These examples establish a clear precedent for using C8 chiral hydroxy acids as key intermediates for (R)-α-lipoic acid. The role of the chiral building block is to provide the basic carbon chain while establishing a key stereocenter, which guides the stereochemistry of subsequent transformations. This compound, as a readily available C8 chiral compound, represents a potential starting material for analogous synthetic strategies.

Table of Research Findings on Related Hydroxy Acid Precursors

Precursor CompoundTarget Molecule/ScaffoldResearch Focus
(R)-3-HydroxyoctanoateMassoialactoneSynthesis of a natural δ-lactone. nih.govethz.ch
(R)-3-Hydroxyoctanoate methyl esterGloeosporoneIntermediate in the synthesis of a 14-membered macrolide. nih.gov
(R)-3-Hydroxyhept-6-enoateTriquinane SesquiterpenesReactant for synthesizing starting materials for sesquiterpenes. nih.gov
Methyl (6S)-6,8-dihydroxyoctanoate(R)-(+)-α-Lipoic AcidChemoenzymatic synthesis of a pharmaceutical precursor. researchgate.net

Advanced Analytical Techniques for Research

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of (R)-2-Hydroxycaprylic acid due to its high sensitivity and specificity. When coupled with chromatographic methods like liquid chromatography (LC) or gas chromatography (GC), MS allows for the precise quantification and structural characterization of this and other hydroxy fatty acids.

In typical LC-MS/MS analysis, this compound is ionized, often using electrospray ionization (ESI) in negative mode, to produce a deprotonated molecule [M-H]⁻. The precursor ion is then subjected to collision-induced dissociation to generate a unique fragmentation pattern, which serves as a fingerprint for identification and quantification. For instance, researchers have developed strategies to profile and identify 2-hydroxy fatty acids (2-OHFAs) and their isomers, 3-hydroxy fatty acids (3-OHFAs), in plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net This approach is crucial as isomers often have similar chemical properties but different biological activities.

Quantitative methods often employ stable isotope-labeled internal standards to ensure accuracy. By monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, researchers can achieve low limits of detection, often in the nanomolar range. uni-wuppertal.de High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and quadrupole-time-of-flight (QTOF) analyzers, provide high mass accuracy (<3 ppm) and resolving power, enabling the confident identification of this compound in complex biological matrices like plasma, tissues, and cell lysates. columbia.eduresearchgate.net

Table 1: Mass Spectrometry Parameters for Hydroxy Fatty Acid Analysis

Parameter Typical Setting/Value Purpose Reference
Ionization Mode Negative Electrospray (ESI-) Efficiently forms [M-H]⁻ ions for fatty acids. uni-wuppertal.de
Mass Analyzer Triple Quadrupole, Orbitrap, QTOF Provides options for targeted quantification or high-resolution untargeted screening. columbia.eduresearchgate.net
Acquisition Mode MRM/SRM or Full Scan MRM for targeted quantification; Full Scan for untargeted metabolomics. researchgate.net
Mass Accuracy < 5 ppm (HRMS) High accuracy reduces ambiguity in formula assignment. columbia.edu
Collision Energy Optimized per compound Induces characteristic fragmentation for structural confirmation. researchgate.net

Gas Chromatography for Configurational Analysis and Reaction Monitoring

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile compounds and is well-suited for the study of fatty acids after derivatization. For this compound, GC is especially valuable for configurational analysis—distinguishing between the R and S enantiomers.

To make the non-volatile hydroxy acid suitable for GC analysis, it must first be derivatized to a more volatile form. A common procedure involves methylation of the carboxylic acid group and silylation of the hydroxyl group, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivatives are thermally stable and exhibit good chromatographic behavior. mdpi.com

For enantiomeric separation (configurational analysis), a chiral stationary phase is required. These specialized GC columns can differentiate between the (R) and (S) enantiomers, allowing for their separation and individual quantification. This is critical in biological studies, as different enantiomers can have distinct metabolic fates and activities. The method's performance, including selectivity, linearity, and limits of detection, is validated to ensure its suitability for the intended application. mdpi.com GC-MS is also used for quantitative analysis of various hydroxy fatty acid positional isomers in biological samples, which can serve as markers for processes like lipid peroxidation. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis

Parameter Typical Setting/Value Purpose Reference
Column Chiral stationary phase (e.g., cyclodextrin-based) Separation of (R) and (S) enantiomers. N/A
Carrier Gas Helium Inert gas to carry analytes through the column. mdpi.com
Inlet Temperature ~280 °C Ensures rapid volatilization of the sample. mdpi.com
Oven Program Temperature gradient (e.g., 100°C to 320°C) Separates compounds based on boiling point and column interaction. mdpi.com
Derivatization Silylation (e.g., BSTFA) and/or Methylation Increases volatility and thermal stability. mdpi.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) MS provides mass information for identification; FID offers robust quantification. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netkubikat.org NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the proton on the chiral carbon (C2), the protons of the adjacent methylene (B1212753) group, the long alkyl chain, and the terminal methyl group. chemicalbook.comnih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the eight-carbon chain and the presence of the carboxyl and hydroxyl-bearing carbons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule. core.ac.uk

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates protons directly to the carbons they are attached to. hmdb.ca

HMBC shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure.

These advanced NMR techniques are crucial for confirming the identity of this compound and distinguishing it from structural isomers. core.ac.uk

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and purity assessment of this compound. selleckchem.com The method's versatility allows for various modes of operation depending on the analytical goal.

For purity assessment, reversed-phase HPLC is commonly used. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid). sielc.comjasco-global.com Compounds are separated based on their hydrophobicity. This compound can be detected using a variety of detectors, including UV (if derivatized), refractive index (RI), or, most powerfully, a mass spectrometer (LC-MS). jasco-global.com

Similar to GC, HPLC can be used for chiral separations to resolve the (R) and (S) enantiomers of 2-hydroxycaprylic acid. This is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. The ability to separate enantiomers is vital for studying stereospecific biological processes and for quality control of enantiomerically pure products.

Omics-Based Methodologies in Metabolomic Research

Untargeted metabolomics aims to comprehensively profile as many small molecules as possible in a biological sample, providing a snapshot of its metabolic state. researchgate.netmetabolomicscentre.ca this compound can be detected and identified in these large-scale studies, which are typically performed using LC-HRMS or GC-MS. columbia.eduufz.de

In an untargeted workflow, data is collected on thousands of molecular features (characterized by retention time and mass-to-charge ratio) from various biological matrices like plasma, urine, or tissue extracts. columbia.edu These features are then compared between different experimental groups (e.g., disease vs. healthy) to identify significant changes. Features corresponding to this compound can be putatively identified by matching their accurate mass to metabolome databases. ufz.de Final identification is confirmed by comparing the fragmentation pattern and retention time with an authentic chemical standard. ufz.de The discovery of this compound in untargeted studies can generate new hypotheses about its role in metabolic pathways and disease. researchgate.netenergy.gov

To gain a deeper understanding of the biological role of this compound, metabolomics data is often integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. nih.gov This multi-omics approach provides a systems-level view of biological processes, linking changes in metabolites to corresponding changes in genes, transcripts, and proteins. frontiersin.orgmdpi.com

For example, if an untargeted metabolomics study reveals elevated levels of this compound in a particular condition, transcriptomics (measuring gene expression) and proteomics (measuring protein levels) can be used to investigate the enzymes involved in its synthesis or degradation. nih.gov By correlating the abundance of the metabolite with the expression of specific genes or proteins, researchers can reconstruct metabolic pathways and identify key regulatory points. biorxiv.org This integrated analysis is crucial for dissecting the complex molecular networks in which this compound participates and for elucidating its function in health and disease. nih.gov

Microbiome-Metabolome Interrogation in Physiological Studies

A comprehensive search of scientific literature did not yield specific research findings on the role of This compound in the context of microbiome-metabolome interrogation in physiological studies.

The interrogation of the relationship between the gut microbiome and the host's metabolome is a rapidly advancing field of research. nih.govnih.gov This area of study focuses on understanding how microorganisms in the gut influence host physiology, health, and disease through the production and modification of small molecules, or metabolites. nih.govmdpi.com The collective set of these metabolites is known as the metabolome.

Advanced analytical techniques are crucial for these investigations. The most common platforms include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC). researchgate.netcreative-proteomics.comfuturelearn.comnih.gov These technologies allow for the identification and quantification of a vast array of metabolites in biological samples. sysrevpharm.org

In a typical microbiome-metabolome study, researchers might compare the metabolic profiles of individuals with and without a particular condition, or before and after an intervention. mdpi.comnih.gov By simultaneously analyzing the composition of the gut microbiota, often through 16S rRNA or shotgun metagenomic sequencing, correlations can be drawn between specific microbes and the presence or absence of certain metabolites. nih.govmdpi.comaging-us.com This integrated "omics" approach provides valuable insights into the mechanistic links between gut bacteria and host biology. nih.govunmc.edu

While studies have investigated the broader class of fatty acids and their derivatives in the context of host metabolism and microbial interactions, specific research detailing the role and detection of this compound in microbiome-metabolome studies is not available in the reviewed literature. nih.govresearchgate.netmdpi.com Further research is needed to elucidate the potential connections between this specific compound and the gut microbiome in physiological processes.

Computational Studies and Molecular Modeling

Enzyme-Substrate Interaction Modeling and Kinetic Mechanism Elucidation (e.g., Glycolate (B3277807) Oxidase)

(R)-2-Hydroxycaprylic acid is a substrate for certain members of the (L)-2-hydroxyacid oxidase (HAOX) family of enzymes, which includes glycolate oxidase (GOX). oup.comresearchgate.net These flavin mononucleotide (FMN)-dependent enzymes catalyze the oxidation of α-hydroxy acids to their corresponding α-keto acids, with the concurrent reduction of molecular oxygen to hydrogen peroxide. frontiersin.org Understanding the precise nature of the interaction between this compound and these enzymes is crucial for elucidating their catalytic mechanisms and substrate specificities.

Computational modeling plays a key role in this endeavor. By constructing three-dimensional models of the enzyme's active site with the substrate docked, researchers can visualize and analyze the specific molecular interactions that govern binding and catalysis. For instance, human glycolate oxidase (hGOX), also known as hydroxy acid oxidase 1 (HAO1), has a broad substrate range that includes glycolate and extends to longer-chain 2-hydroxy fatty acids. frontiersin.orgnih.gov Modeling studies can help explain this substrate promiscuity by identifying key amino acid residues that form the binding pocket.

The kinetic mechanism of enzymes like glycolate oxidase often follows a Ping-Pong Bi-Bi mechanism. bioone.org This involves the binding of the first substrate (the α-hydroxy acid), release of the first product (the α-keto acid), binding of the second substrate (oxygen), and release of the second product (hydrogen peroxide). bioone.org Molecular modeling can simulate the conformational changes the enzyme undergoes throughout this catalytic cycle, providing a dynamic picture of the process. For example, a "gating loop" has been identified in hHAO1, which is thought to shield the active site during catalysis, a feature that can be investigated through molecular dynamics simulations. frontiersin.org

Studies on various HAOX enzymes have revealed distinct substrate preferences. For example, human HAOX3 shows a preference for the medium-chain substrate 2-hydroxyoctanoate (B1260312) (the un-specified stereoisomer of 2-hydroxycaprylic acid). nih.gov In contrast, lHAOX1 from the plant Arabidopsis thaliana exhibits intermediate activity with 2-hydroxyoctanoic acid. oup.comresearchgate.net Computational models can be used to compare the active sites of these different enzymes, highlighting the structural determinants of their substrate specificity.

Table 1: Substrate Specificity of selected (L)-2-Hydroxyacid Oxidases

EnzymeOrganismPreferred Substrate(s)Activity with 2-Hydroxyoctanoic Acid
HAOX1 (hGOX) HumanGlycolate, 2-hydroxy fatty acidsActive
HAOX2 Human2-HydroxypalmitateActive
HAOX3 Human2-HydroxyoctanoatePreferred
lHAOX1 Arabidopsis thaliana2-Hydroxydodecanoic acidIntermediate
lHAOX2 Arabidopsis thalianaLeucic acidIntermediate
This table is generated based on data from multiple sources. oup.comresearchgate.netfrontiersin.orgnih.gov

Rational Enzyme Design and Protein Engineering for Improved Catalytic Properties

The insights gained from computational modeling of enzyme-substrate interactions provide a solid foundation for rational enzyme design. frontiersin.org This powerful strategy aims to create novel enzymes with desired properties, such as enhanced catalytic activity, altered substrate specificity, or increased stability, by making specific, targeted mutations to their amino acid sequence. nih.gov

In the context of this compound, protein engineering could be employed to develop biocatalysts for its specific synthesis or degradation. For instance, if the goal is to create an enzyme that selectively oxidizes this compound, one could start with a promiscuous HAOX enzyme and use computational tools to identify key residues in the active site. By mutating these residues, it may be possible to reshape the binding pocket to favor the binding of the eight-carbon chain of this compound while disfavoring shorter or longer chain substrates. frontiersin.org

The process of rational design typically involves several steps:

Homology Modeling: If the three-dimensional structure of the target enzyme is unknown, a model can be built based on the known structures of related enzymes.

Substrate Docking: The substrate of interest, in this case this compound, is computationally placed into the active site of the enzyme model to predict its binding mode.

Identification of Key Residues: Analysis of the docked complex reveals which amino acid residues are critical for substrate binding and catalysis.

In Silico Mutagenesis: These key residues are then computationally mutated to other amino acids, and the effect of these changes on substrate binding and catalysis is predicted.

Experimental Validation: The most promising mutants are then created in the laboratory using site-directed mutagenesis and their catalytic properties are experimentally tested. nih.gov

Molecular Docking and Dynamics Simulations in Ligand-Enzyme Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., an enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in understanding the binding mode of this compound within the active site of an enzyme. Docking algorithms score different binding poses based on factors like intermolecular energies, providing a quantitative estimate of the binding affinity. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-enzyme complex. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the conformational changes that occur upon ligand binding and during the catalytic process. sioc-journal.cn These simulations can reveal the stability of the ligand-enzyme complex, the role of specific amino acid residues in maintaining the binding interaction, and the energetic landscape of the binding process. nih.gov

For example, MD simulations could be used to study the flexibility of the "gating loop" in hHAO1 when this compound is bound in the active site. frontiersin.org This could provide insights into how the enzyme accommodates substrates of different sizes. Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-enzyme complex, which can be compared with experimental data to validate the computational model.

The combination of molecular docking and MD simulations is a powerful tool for:

Predicting the binding affinity of this compound to different enzymes.

Identifying the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound complex. nih.gov

Understanding the conformational dynamics of the enzyme upon substrate binding.

Guiding the design of enzyme inhibitors or the engineering of enzymes with improved properties for metabolizing this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing (R)-2-Hydroxycaprylic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves enantioselective oxidation or enzymatic resolution of racemic mixtures. Characterization requires chiral HPLC or polarimetry to confirm enantiomeric purity, complemented by NMR (¹H/¹³C) for structural validation and mass spectrometry for molecular weight confirmation. Ensure protocols align with IUPAC guidelines for compound naming and spectral data reporting .

Q. How can researchers validate the purity of this compound for biochemical assays?

  • Methodological Answer : Use a combination of chromatographic techniques (e.g., GC-MS or LC-MS) to detect impurities. Quantify enantiomeric excess via chiral stationary phase columns. Validate purity thresholds using melting point analysis and spectral consistency with reference databases (e.g., NIST Chemistry WebBook) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Employ derivatization (e.g., silylation) followed by GC-MS for enhanced volatility. For metabolomic studies, use stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Validate methods with calibration curves spanning physiologically relevant concentrations (0.1–500 µM) .

Advanced Research Questions

Q. How does stereochemical configuration ((R) vs. (S)) influence the inhibitory activity of 2-Hydroxycaprylic acid against medium-chain acyl-CoA synthetase (ACSM)?

  • Methodological Answer : Design comparative assays using enantiomerically pure (R)- and (S)-forms. Measure Ki values via enzyme kinetics (e.g., Lineweaver-Burk plots) under standardized substrate concentrations. Control for pH, temperature, and cofactor availability. Replicate findings across multiple enzyme batches to address variability .

Q. What experimental strategies can resolve contradictions in reported Ki values for this compound across studies?

  • Methodological Answer : Conduct meta-analyses of raw kinetic data from literature, focusing on assay conditions (e.g., substrate concentration ranges, buffer systems). Perform head-to-head experiments using unified protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and validate reproducibility .

Q. How can researchers optimize the stability of this compound in long-term cell culture studies?

  • Methodological Answer : Test solubility in biocompatible solvents (e.g., DMSO at ≤50 mg/mL) and assess degradation under physiological pH (4–8) via accelerated stability studies. Use LC-MS to monitor hydrolysis byproducts. For in vitro work, replenish stock solutions every 24 hours to maintain efficacy .

Q. What statistical approaches are appropriate for validating this compound as a biomarker in metabolomic datasets?

  • Methodological Answer : Apply receiver operating characteristic (ROC) curve analysis to evaluate sensitivity and specificity. Use multivariate methods (e.g., PCA or PLS-DA) to distinguish signal from noise. Validate findings with independent cohorts and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How should researchers design dose-response experiments to assess off-target effects of this compound?

  • Methodological Answer : Include a broad concentration range (e.g., 10 nM–1 mM) to capture full dose-response curves. Pair with orthogonal assays (e.g., RNA-seq for pathway analysis or high-content screening for cytotoxicity). Use negative controls (e.g., inactive enantiomers) and positive controls (e.g., known ACSM inhibitors) to contextualize results .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, equipment calibration) to enable replication .
  • Literature Review : Conduct scoping reviews to map conflicting findings and identify gaps, using databases like PubMed and Scifinder with controlled vocabularies (e.g., MeSH terms) .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability in compliance with journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.